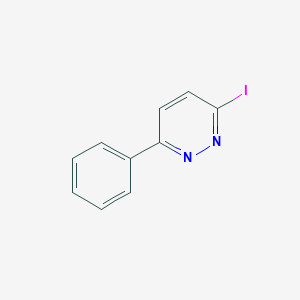

3-Iodo-6-phenylpyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-6-phenylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IN2/c11-10-7-6-9(12-13-10)8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJPFSSSCKOIDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IN2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.08 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Iodo 6 Phenylpyridazine and Its Derivatives

Metal-Halogen Exchange Reactions in Pyridazine (B1198779) Functionalization

Metal-halogen exchange is a powerful tool for the regioselective functionalization of heteroaromatic compounds, including pyridazines. dur.ac.uk This method involves the replacement of a halogen atom with a metal, creating a reactive organometallic intermediate that can be trapped with various electrophiles.

Magnesium-Halogen Exchange with Lithium Tri-n-butylmagnesate

The magnesium-halogen exchange has proven to be a synthetically useful process for pyridazine scaffolds. dur.ac.uk One notable reagent for this transformation is lithium tri-n-butylmagnesate (nBu3MgLi). lookchem.comlookchem.com This "ate" complex can effectively induce a metal-halogen exchange on iodo- and bromo-substituted diazines. lookchem.com For instance, 3-iodo-6-phenylpyridazine undergoes a magnesium-halogen exchange when treated with lithium tri-n-butylmagnesate. dur.ac.uklookchem.com This reaction is typically performed in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures, such as -10 °C, to generate the corresponding pyridazinylmagnesium intermediate. lookchem.com The use of magnesate complexes like lithium tri-n-butylmagnesate offers an alternative to organolithium reagents, which can sometimes lead to competitive nucleophilic addition to the electron-deficient diazine ring. lookchem.com

Electrophilic Trapping and Derivatization Strategies

Once the pyridazinylmagnesium species is formed via metal-halogen exchange, it can be intercepted by a variety of electrophiles to introduce new functional groups onto the pyridazine core. dur.ac.uklookchem.com This two-step sequence allows for the synthesis of a diverse range of 3-substituted-6-phenylpyridazine derivatives.

Common electrophiles employed in these trapping reactions include aldehydes, ketones, and disulfides. dur.ac.uklookchem.com For example, the reaction of the organomagnesium intermediate derived from 3-iodo-6-phenylpyridazine with aldehydes or benzophenone (B1666685) leads to the formation of the corresponding secondary or tertiary alcohols in satisfactory to good yields. lookchem.com Similarly, using diphenyl disulfide as the electrophile affords the phenylsulfanyl derivative. lookchem.com

A study on the functionalization of 2-iodopyrazine (B2397660), a related diazine, using lithium tri-n-butylmagnesate demonstrated successful trapping with various electrophiles, as detailed in the table below. lookchem.com

| Electrophile (E+) | Product | Yield (%) |

| PhCOPh | 2-(diphenylhydroxymethyl)pyrazine | 85 |

| PhCHO | 2-(phenylhydroxymethyl)pyrazine | 78 |

| p-MeOC6H4CHO | 2-[(4-methoxyphenyl)hydroxymethyl]pyrazine | 75 |

| p-ClC6H4CHO | 2-[(4-chlorophenyl)hydroxymethyl]pyrazine | 72 |

| PhSSPh | 2-(phenylsulfanyl)pyrazine | 65 |

Table based on data from a study on 2-iodopyrazine functionalization. lookchem.com

Although a preliminary test with 3-iodo-6-phenylpyridazine and p-methoxybenzaldehyde as the electrophile yielded the expected alcohol product, it was accompanied by a dehalogenated pyridazine byproduct. lookchem.com

Mechanistic Investigations of Metal-Halogen Exchange on the Pyridazine Core

The mechanism of metal-halogen exchange on halogenated pyridines and diazines is a subject of ongoing investigation. znaturforsch.comznaturforsch.comnih.govfrontiersin.org For magnesium-halogen exchange reactions, the process is generally understood to proceed through a four-centered transition state. The rate of exchange is dependent on the halogen, with iodo-substituted compounds reacting faster than their bromo- and chloro-analogs due to the weaker carbon-iodine bond. dur.ac.uk

The use of "ate" complexes like lithium tri-n-butylmagnesate is thought to modulate the reactivity of the organometallic species, potentially reducing side reactions such as nucleophilic addition to the electron-deficient pyridazine ring. lookchem.com The exact nature of the reactive species and the role of the lithium and magnesium components in the exchange process are complex. Mechanistic studies on related systems suggest that the reaction may proceed through various pathways, including oxidative addition-reductive elimination cycles, particularly when transition metal catalysts are involved. nih.govfrontiersin.org However, for the direct exchange with magnesates, a concerted mechanism is often proposed. The formation of byproducts, such as the dehalogenated pyridazine observed in the reaction of 3-iodo-6-phenylpyridazine, suggests that competing reaction pathways can occur, which may involve radical intermediates or proton abstraction from the solvent. lookchem.com

Palladium-Catalyzed Cross-Coupling Strategies for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds in organic synthesis. sigmaaldrich.com These methods are particularly valuable for the functionalization of heteroaromatic compounds like pyridazines, allowing for the introduction of aryl, vinyl, and alkynyl groups with high efficiency and selectivity. researchgate.net

Suzuki-Miyaura Cross-Coupling with Iodopyridazines

The Suzuki-Miyaura cross-coupling reaction, which pairs an organoboron compound with an organic halide or triflate, is a widely used method for creating C-C bonds. libretexts.orgpreprints.org In the context of pyridazine chemistry, this reaction has been successfully applied to iodopyridazines, including derivatives of 3-iodo-6-phenylpyridazine. thieme-connect.comthieme-connect.de

The general scheme for the Suzuki-Miyaura coupling involves the reaction of an iodopyridazine with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. libretexts.org

A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates and desired reaction conditions. thieme-connect.dersc.org The reaction is tolerant of a wide range of functional groups, making it a versatile tool for the synthesis of complex molecules. preprints.org For instance, the Suzuki coupling has been used to synthesize 3-amino-6-(hetero)arylpyridazines from 3-amino-6-iodopyridazine. researchgate.net Studies have also demonstrated the coupling of 3-iodo-6-arylpyridazines with vinyl precursors to yield alkylated products. thieme-connect.de

The reactivity of the organic halide in Suzuki-Miyaura coupling generally follows the trend I > Br > Cl, making iodopyridazines highly suitable substrates for this transformation. researchgate.net

Sonogashira Coupling for Alkynylation of Iodinated Pyridazines

The Sonogashira coupling reaction provides a direct method for the alkynylation of aryl and heteroaryl halides, including iodinated pyridazines. wikipedia.org This reaction involves the coupling of a terminal alkyne with an organic halide in the presence of a palladium catalyst and a copper(I) co-catalyst. mdpi.comorganic-chemistry.org

The Sonogashira reaction has been successfully employed for the synthesis of alkynyl-substituted pyridazine derivatives, which are valuable building blocks in medicinal chemistry and materials science. dur.ac.ukresearchgate.net The reaction of an iodinated pyridazine with a terminal alkyne, catalyzed by a palladium complex and a copper salt, affords the corresponding 3-alkynyl-6-phenylpyridazine derivative. researchgate.netnih.gov

The reaction conditions are generally mild, and a variety of functional groups are tolerated. wikipedia.org The Sonogashira coupling has been instrumental in the synthesis of complex structures containing the pyridazine core, including those with applications in DNA-based biotechnology where alkynylated purine-pyridazine pairs have been studied. researchgate.netnih.gov

The general catalytic cycle for the Sonogashira reaction is well-established and involves oxidative addition of the iodopyridazine to the palladium(0) catalyst, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper(I) co-catalyst) and subsequent reductive elimination to yield the alkynylated product and regenerate the palladium(0) catalyst. mdpi.com

Nickel-Catalyzed and Other Transition Metal-Mediated Cross-Couplings

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While palladium catalysis is widely used, nickel-catalyzed reactions have emerged as a valuable alternative, often providing complementary reactivity and enabling the use of more challenging substrates. nih.gov

An efficient electrochemical method has been developed for the nickel-catalyzed cross-coupling of 3-chloro-6-methoxypyridazine (B157567) and 3-chloro-6-methylpyridazine (B130396) with various aryl and heteroaryl halides. This approach highlights the potential for nickel catalysis in functionalizing the pyridazine core. Although this study does not directly use 3-iodo-6-phenylpyridazine, the principles are transferable. The electrochemical approach offers a means to generate the active Ni(0) catalyst in situ, avoiding the need for stoichiometric reducing agents. wisc.edu

The reactivity of halopyridazines in cross-coupling reactions is influenced by the nature of the halogen. Iodo derivatives, such as 3-iodo-6-phenylpyridazine, are generally more reactive than their chloro counterparts. dur.ac.uk This enhanced reactivity makes them ideal substrates for a range of cross-coupling partners. For instance, magnesium-halogen exchange has been successfully performed on 3-iodo-6-phenylpyridazine, creating a Grignard reagent that can be trapped with various electrophiles. dur.ac.uk

The choice of transition metal catalyst and ligands is crucial for achieving high efficiency and selectivity. For example, palladium complexes with specific phosphine (B1218219) ligands have shown high activity in Suzuki-Miyaura cross-coupling reactions of aryl chlorides, which are typically less reactive than iodides. researchgate.net Similar strategies can be applied to the coupling of 3-iodo-6-phenylpyridazine to introduce a wide array of aryl and heteroaryl substituents.

Below is a table summarizing various transition metal-catalyzed cross-coupling reactions applicable to pyridazine derivatives.

| Catalyst System | Reactants | Product Type | Reference |

| Nickel/Electrochemical | 3-chloro-6-alkoxypyridazine + Aryl Halide | 3-Aryl-6-alkoxypyridazine | |

| Palladium(II) acetate/SPhos | 3-butylthio-pyridazine + Arylzinc species | 3-Aryl-pyridazine | uni-muenchen.de |

| Palladium(II) acetate/Xantphos | 2-chloro-3-iodopyridine + 3-aminopyridazine | Pyrido[3',2':4,5]imidazo[1,2-b]pyridazine | researchgate.net |

| Nickel(II) chloride/dppe | Aryl mesylates | Biphenyls | nih.gov |

Exploration of Catalytic Cycles and Reaction Pathways

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com

Oxidative Addition: The active Pd(0) catalyst reacts with the electrophile (e.g., 3-iodo-6-phenylpyridazine) to form a Pd(II) intermediate. youtube.com

Transmetalation: The organic group from an organometallic nucleophile (e.g., an organoboron or organozinc reagent) is transferred to the Pd(II) complex. youtube.com

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. youtube.com

For nickel-catalyzed reactions, a similar catalytic cycle is often proposed. nih.gov However, the involvement of radical pathways and different oxidation states of nickel (e.g., Ni(I)/Ni(III)) can also occur, particularly in electrochemical or photoredox-catalyzed systems. wisc.edunih.gov

Computational studies, such as those using density functional theory (DFT), have been employed to investigate the energetic profiles of these catalytic cycles. For example, a computational study on the palladium-catalyzed cross-coupling of 3-chloro-6-iodopyridazine (B154529) with triphenylbismuth (B1683265) suggested that three catalytic cycles could occur simultaneously. researchgate.net Such studies provide valuable insights into the reaction mechanisms and can aid in the rational design of more efficient catalytic systems.

The mechanism for nickel-catalyzed homocoupling of aryl halides has been proposed to involve oxidative addition of the aryl halide to a Ni(0) species, followed by further oxidative addition to form a Ni(IV) intermediate, and subsequent reductive elimination. nih.gov

The following table outlines the key steps in a typical palladium-catalyzed cross-coupling cycle.

| Step | Description | Intermediate |

| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-iodine bond of 3-iodo-6-phenylpyridazine. | (3-(6-phenylpyridazinyl))Pd(II)-I |

| Transmetalation | An organometallic reagent (R-M) transfers its organic group (R) to the palladium center. | (3-(6-phenylpyridazinyl))Pd(II)-R |

| Reductive Elimination | The two organic groups on palladium couple, yielding the product and regenerating the Pd(0) catalyst. | 3-R-6-phenylpyridazine + Pd(0) |

Radical Functionalization Approaches: Observed Reactivity and Limitations

Radical reactions offer a complementary approach to traditional ionic reactions for the functionalization of heterocycles. nih.gov Electron-deficient heteroarenes like pyridazine are inherently reactive towards nucleophilic radical species. nih.gov

The Minisci reaction is a classic example of radical functionalization, where an alkyl or acyl radical adds to a protonated heteroarene. chemrxiv.org However, classical Minisci reactions can suffer from limitations such as the need for harsh conditions and the generation of radical precursors from a limited scope of starting materials. nih.gov More modern methods utilize a broader range of radical precursors, including alkylsulfinate salts, which allow for more predictable regioselectivity. nih.gov

For pyridazines, radical functionalization typically occurs at positions with the lowest electron density. nih.gov The presence of substituents on the pyridazine ring can influence the regioselectivity of the radical attack. While direct radical functionalization of 3-iodo-6-phenylpyridazine is not extensively documented in the provided search results, the general principles of radical reactivity on pyridazine systems are applicable. nih.gov

Limitations of radical functionalization include potential issues with regioselectivity, the formation of product mixtures, and the sometimes-low yields of these processes. nih.gov However, by carefully selecting the radical source and reaction conditions, it is possible to achieve high regioselectivity. For instance, a hierarchical model has been proposed to predict the regioselectivity of radical functionalization of electron-deficient heteroarenes based on the electronic and steric properties of the substrate and the radical. nih.gov

Recent advances have focused on developing milder and more versatile radical generation methods, such as those employing photoredox catalysis. nih.govmdpi.com These methods allow for the generation of radicals under neutral conditions and from a wider variety of precursors, expanding the scope of radical functionalization.

The table below highlights different aspects of radical functionalization relevant to pyridazine systems.

| Reaction Type | Radical Source | Key Features | Limitations | Reference |

| Minisci-type | Carboxylic acids, Alkylsulfinates | Direct C-H functionalization of electron-deficient heteroarenes. | Can require harsh conditions; potential for low yields and regioselectivity issues. | nih.govnih.gov |

| Photoredox Catalysis | Carboxylic acids, Alkyl halides | Mild reaction conditions; broad substrate scope. | May require specific photocatalysts and light sources. | nih.govmdpi.com |

| Atom Transfer | Alkyl iodides | Chain reaction mechanism. | Can be sensitive to solvent and initiator. | mdpi.com |

Cascade and Annulation Methodologies for Pyridazine Core Construction

Cascade and annulation reactions provide efficient pathways to construct complex heterocyclic systems, including the pyridazine core, in a single synthetic operation. acgpubs.org These methods are highly atom-economical and can significantly reduce the number of synthetic steps required. acgpubs.org

One-pot cascade syntheses have been developed for pyrazolopyridazines starting from substituted chloropyridazines. acgpubs.org Although this example does not directly produce 3-iodo-6-phenylpyridazine, it demonstrates the power of cascade reactions in building fused pyridazine systems. The process involves nucleophilic substitution, ring closure, and oxidative aromatization in a single step. acgpubs.org

Palladium-catalyzed cascade reactions have also been utilized to synthesize multi-substituted imidazo[1,2-a]pyridazines in water. bohrium.comnih.gov This approach highlights the potential for developing environmentally friendly synthetic methods.

Annulation reactions are another powerful strategy for constructing pyridazine rings. For example, a [4+2] annulation of ketene (B1206846) N,S-acetals and N-tosylhydrazones has been developed to access trisubstituted pyridines. researchgate.net Similar cycloaddition strategies could potentially be adapted for the synthesis of the pyridazine core. Aza-Diels-Alder reactions involving 1,2,3-triazine (B1214393) derivatives have also been used to synthesize pyridazine derivatives. researchgate.net

The construction of the pyridazine ring can be achieved through the cyclization of 1,4-dicarbonyl precursors with hydrazine. researchgate.net Subsequent functionalization, for example through iodination, could then lead to 3-iodo-6-phenylpyridazine.

The following table summarizes different cascade and annulation strategies for the synthesis of pyridazine-containing structures.

| Methodology | Starting Materials | Product Type | Key Features | Reference |

| One-pot Cascade | 4-(bromo(aryl)methyl)-3-chloropyridazines | Pyrazolopyridazines | Ecofriendly solvent (PEG-400), good yields. | acgpubs.org |

| Pd-catalyzed Cascade | Not specified | Imidazo[1,2-a]pyridazines | Water-promoted, acid- and base-free. | bohrium.comnih.gov |

| [4+2] Annulation | Ketene N,S-acetals + N-tosylhydrazones | Trisubstituted pyridazines | Broad substrate scope, good functional group tolerance. | researchgate.net |

| Aza-Diels-Alder | 1,2,3-Triazine derivatives + 1-Propynylamines | Pyridazine derivatives | Catalyst-free reaction conditions. | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-iodo-6-phenylpyridazine in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for establishing the basic framework of the molecule. researchgate.net In ¹H NMR, the chemical shifts, integration, and coupling patterns of the proton signals reveal the number of different proton environments and their neighboring protons. For instance, in a related compound, diethyl 3-iodopyridazine-4,5-dicarboxylate, the pyridazine (B1198779) protons H-5 and H-6 appear as doublets due to their coupling to each other. clockss.org

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. organicchemistrydata.org Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment (e.g., aromatic, aliphatic, attached to an electronegative atom). In many pyridazine derivatives, the carbon atoms of the pyridazine ring and any substituents can be assigned based on their characteristic chemical shifts. researchgate.net For example, carbons bonded to iodine often exhibit a heavy atom effect, influencing their chemical shift. organicchemistrydata.org

A representative, though not specific to 3-iodo-6-phenylpyridazine, set of ¹³C NMR data for a substituted pyridazine illustrates the typical chemical shift ranges. clockss.org

Table 1: Representative ¹³C NMR Chemical Shifts for a Substituted Iodopyridazine Derivative

| Carbon Atom | Chemical Shift (ppm) |

| C=O | 163.9 |

| C-6 | 150.4 |

| C-4 | 135.6 |

| C-5 | 125.9 |

| C-3 | 123.2 |

| CH₂CH₃ | 63.1 |

| CH₂CH₃ | 14.0 |

Note: Data is for diethyl 3-iodopyridazine-4,5-dicarboxylate and serves as an illustrative example. clockss.org

For unambiguous assignment and to probe more complex structural details, two-dimensional (2D) NMR techniques are employed. e-bookshelf.de

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments provide information about the spatial proximity of protons. For instance, irradiation of one proton that results in an enhancement of the signal of a nearby proton indicates they are close in space. This is particularly useful for confirming the relative positions of substituents. In a study of a related iodopyridazine derivative, a positive NOE was observed between H-5 and H-6, confirming their adjacent positions on the pyridazine ring. clockss.org

Correlation Spectroscopy (COSY): COSY experiments reveal proton-proton coupling relationships, helping to identify connected spin systems. emerypharma.com Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, allowing for the tracing of proton networks within the molecule. libretexts.org

Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached. hmdb.ca This is a powerful tool for assigning carbon resonances based on the already assigned proton spectrum.

1H and 13C NMR for Connectivity and Proton Environments

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of 3-iodo-6-phenylpyridazine. scispace.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula. clockss.org

Electron impact ionization (EI-MS) often leads to the fragmentation of the molecule. The resulting fragmentation pattern is a characteristic fingerprint of the compound and provides valuable structural information. libretexts.org For iodo-substituted compounds, a characteristic fragment corresponds to the iodine atom itself or the loss of iodine from the molecular ion. docbrown.infodocbrown.info The fragmentation of the pyridazine and phenyl rings will also produce a series of characteristic ions. In the mass spectrum of a related compound, 6-iodo-3-pyridazinylhydrazine, the molecular ion peak (M+) was observed at m/z 236, along with fragments corresponding to the loss of iodine and other parts of the molecule. clockss.org

Table 2: Illustrative Mass Spectrometry Fragmentation Data for an Iodopyridazine Derivative

| m/z | Interpretation |

| 278 | Molecular Ion (M+) |

| 127 | [I]+ |

Note: Data is for a representative iodo-substituted pyridazine and serves as an illustrative example. The presence of an ion at m/z 127 is a strong indicator of an iodine-containing compound. clockss.orgdocbrown.info

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing information about the types of chemical bonds and functional groups present. mvpsvktcollege.ac.inlibretexts.org The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending vibrations of bonds within the molecule. libretexts.org

For 3-iodo-6-phenylpyridazine, the IR spectrum would be expected to show characteristic absorption bands for:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹. vscht.cz

C=C and C=N stretching: These absorptions from the pyridazine and phenyl rings usually appear in the 1400-1600 cm⁻¹ region. mvpsvktcollege.ac.in

C-I stretching: The carbon-iodine bond vibration occurs in the far-infrared region, typically below 600 cm⁻¹.

Out-of-plane C-H bending: These bands in the fingerprint region (below 1000 cm⁻¹) can provide information about the substitution pattern of the aromatic rings. mvpsvktcollege.ac.in

A study on a related compound, diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate, reported IR absorption bands for C-H stretching (2975, 2930 cm⁻¹) and C=O stretching (1735, 1724 cm⁻¹) from the ester groups, which illustrates the utility of IR in identifying functional groups. clockss.org

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of molecules. biocompare.com

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. drawellanalytical.com The absorption spectrum is characterized by the wavelength of maximum absorption (λmax) and the molar absorptivity. For aromatic and heteroaromatic compounds like 3-iodo-6-phenylpyridazine, the UV-Vis spectrum provides information about the conjugated π-electron system.

Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. lambda-at.com Not all molecules fluoresce, but for those that do, the fluorescence spectrum (emission spectrum) and quantum yield provide insights into the excited state properties. lambda-at.com The sensitivity of fluorescence spectroscopy is often much higher than that of UV-Vis absorption spectroscopy. drawellanalytical.com The photophysical properties, including absorption and emission characteristics, are influenced by the molecular structure and the solvent environment. researchgate.net

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.org By diffracting X-rays off a single crystal of the compound, a detailed map of the electron density can be generated, revealing the exact positions of all atoms. wikipedia.org

This method provides unambiguous information about:

Bond lengths and angles: Precise measurements of all interatomic distances and angles. mdpi.com

Intermolecular interactions: How molecules pack together in the crystal lattice, including any hydrogen bonding or π-stacking interactions. mdpi.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecular systems due to its favorable balance of computational cost and accuracy. nih.govscispace.com DFT calculations are based on the principle that the energy of a system can be determined from its electron density, rather than the more complex many-electron wavefunction. scispace.com For a molecule like 3-Iodo-6-phenylpyridazine, DFT can elucidate fundamental aspects of its reactivity and electronic character.

The electronic properties of 3-Iodo-6-phenylpyridazine can be understood by analyzing its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's kinetic stability and reactivity.

Density of States (DOS) analysis offers a more detailed picture of the electronic structure by showing the distribution of energy levels within the molecule. researchgate.netaps.org A Partial Density of States (PDOS) analysis can further decompose the total DOS into contributions from individual atoms or molecular fragments (e.g., the phenyl ring, the pyridazine (B1198779) ring, the iodine atom). For 3-Iodo-6-phenylpyridazine, PDOS analysis would likely show that the HOMO has significant contributions from the π-systems of the phenyl and pyridazine rings, as well as the p-orbitals of the iodine atom. The LUMO is expected to be a π* orbital primarily located on the electron-deficient pyridazine ring. Such analyses are critical for understanding charge-transfer characteristics and predicting sites of electrophilic or nucleophilic attack. Full potential linear augmented plane wave methods can be used to calculate the band structure and density of states, revealing how specific atomic orbitals contribute to the valence and conduction bands. rsc.org

A known challenge in DFT is the lack of an exact form for the exchange-correlation (XC) functional, which necessitates the use of approximations. nih.gov Numerous XC functionals have been developed, often categorized in a hierarchy known as "Jacob's Ladder," from the simpler Local Density Approximation (LDA) to more complex Generalized Gradient Approximations (GGAs), meta-GGAs, hybrid functionals, and double-hybrid functionals. nih.govwiley.com

The choice of XC functional is critical for obtaining reliable results, and its performance can vary depending on the system and property of interest. For heteroaromatic systems, benchmarking studies are essential to identify the most suitable functionals. nih.govmdpi.com Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, often provide improved accuracy for properties like reaction barrier heights and electronic excitations. scispace.com Range-separated functionals, such as CAM-B3LYP and ωB97X-D, have shown particular promise in predicting properties like two-photon absorption, which are sensitive to charge-transfer excitations common in conjugated systems. researchgate.net For general-purpose calculations on organic and heteroaromatic molecules, functionals like B3LYP, PBE0, and the M06 suite are widely used and have been extensively benchmarked. wiley.commdpi.com However, for specific properties, less common but highly parameterized functionals like MN15 can sometimes offer superior performance. mdpi.com

| Functional | Type | Key Features |

|---|---|---|

| B3LYP | Hybrid-GGA | Widely used, good balance for geometries and energies. nih.gov |

| PBE0 | Hybrid-GGA | Non-empirical, often improves upon B3LYP for certain properties. mdpi.com |

| M06-2X | Hybrid Meta-GGA | Good for thermochemistry, kinetics, and non-covalent interactions. mdpi.com |

| ωB97X-D | Range-Separated Hybrid-GGA | Includes dispersion corrections, good for non-covalent interactions and long-range effects. mdpi.com |

| CAM-B3LYP | Range-Separated Hybrid-GGA | Performs well for excited states and charge-transfer systems. researchgate.net |

Analysis of Orbital Energy Alignment and Density of States

Mechanistic Studies of Reactions Involving 3-Iodo-6-phenylpyridazine and Analogs

The iodine atom in 3-Iodo-6-phenylpyridazine makes it a versatile precursor for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. Computational studies are invaluable for elucidating the complex catalytic cycles of these transformations. For instance, in palladium-catalyzed C-H arylation reactions using diaryliodonium salts, DFT studies on analogous phenylpyridine substrates have proposed a turnover-limiting oxidation of a dimeric palladium(II) catalyst, implicating a bimetallic high-oxidation-state palladium species as a key intermediate. acs.org

Furthermore, the iodine atom can be activated to form hypervalent iodine compounds, which are powerful reagents in their own right. acs.org The reaction mechanisms involving hypervalent iodine reagents often involve nucleophilic addition to the iodine center followed by reductive elimination. nih.govfrontiersin.org Theoretical calculations can map the potential energy surfaces for these reaction pathways, identify transition states, and explain the observed chemoselectivity and regioselectivity. For example, in the N-arylation of pyridazin-3-ones with diaryliodonium salts, mechanistic investigations pointed towards a free radical pathway rather than a traditional ionic mechanism. nih.gov

Prediction and Elucidation of Optical and Electronic Properties

Computational methods, particularly Time-Dependent DFT (TD-DFT), are widely used to predict and understand the optical and electronic properties of molecules. For 3-Iodo-6-phenylpyridazine, which contains a conjugated π-system, TD-DFT can calculate the energies and oscillator strengths of electronic transitions, allowing for the simulation of its UV-Vis absorption spectrum. acs.org

The introduction of the phenyl group and the iodine atom to the pyridazine core is expected to create low-energy electronic transitions, potentially including metal-to-ligand charge transfer (MLCT) bands if coordinated to a metal, or intramolecular charge transfer (ICT) bands. acs.org The nature of these transitions can be analyzed by examining the molecular orbitals involved. The optical properties of such chromophores are highly dependent on factors like solvent polarity and molecular conformation. acs.org Theoretical calculations can also predict nonlinear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. researchgate.netresearchgate.net For related systems, studies have shown that properties like the first molecular hyperpolarizability (β) are sensitive to the molecular structure and electronic distribution. researchgate.net

Structural Optimization and Conformational Analysis

The three-dimensional structure of 3-Iodo-6-phenylpyridazine is a key determinant of its physical and chemical properties. DFT and other quantum mechanical methods can be used to perform geometry optimizations to find the lowest energy structure of the molecule. rsc.org A critical aspect of the structure of 3-Iodo-6-phenylpyridazine is the conformational freedom associated with the rotation around the C-C single bond connecting the phenyl and pyridazine rings.

Conformational analysis can be performed by calculating the potential energy as a function of the dihedral angle between the two rings. For analogous biaryl systems like 2-phenylpyridine, the conformational energy profile shows a preference for a non-planar (twisted) conformation in the ground state to minimize steric hindrance, while planar conformations are stabilized by resonance. plos.org For 3-Iodo-6-phenylpyridazine, a similar balance between steric repulsion (involving the ortho-hydrogens of the phenyl ring and the adjacent nitrogen and C-H bond of the pyridazine ring) and electronic conjugation will dictate the equilibrium torsional angle. The presence of the bulky iodine atom may also influence the preferred conformation. Understanding these conformational preferences is crucial, as properties like conjugation and crystal packing are directly affected. plos.orgacs.org

Theoretical Insights into Regioselectivity and Stereoselectivity in Pyridazine Functionalization

The pyridazine ring is an electron-deficient heterocycle, which influences its reactivity. Theoretical calculations can provide profound insights into the regioselectivity of its functionalization. mdpi.com By calculating parameters such as atomic charges (e.g., Natural Population Analysis), frontier molecular orbital densities, and Fukui functions, one can predict the most likely sites for electrophilic, nucleophilic, or radical attack.

For pyridine (B92270), an analogous N-heterocycle, functionalization is notoriously challenging due to its electron-deficient nature and the coordinating power of the nitrogen atom. researchgate.net Theoretical studies have been instrumental in understanding the regioselectivity of C-H functionalization, which is often directed to the C2 or C4 positions for nucleophilic or radical reactions, while electrophilic substitution is difficult and typically occurs at C3 under harsh conditions. researchgate.net For 3-Iodo-6-phenylpyridazine, the existing phenyl and iodo substituents will further modulate the reactivity and regioselectivity of the remaining C-H bonds on the pyridazine ring. DFT calculations can model the transition states for substitution at different positions, and the calculated activation barriers can explain and predict the experimentally observed outcomes. researchgate.net For example, in the phosphination of 2-phenylpyridine, energy decomposition analysis revealed that steric hindrance plays a key role in determining the site-selectivity. mdpi.com Similar computational approaches can be applied to predict the regioselectivity of various functionalization reactions on the 3-Iodo-6-phenylpyridazine scaffold.

Applications As a Versatile Building Block in Organic Synthesis

Synthesis of Highly Functionalized Pyridazine (B1198779) Scaffolds

The primary application of 3-Iodo-6-phenylpyridazine lies in its conversion to other functionalized pyridazines. The iodo group is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig couplings are commonly employed to introduce aryl, alkynyl, and amino groups, respectively, at the 3-position of the pyridazine ring.

Moreover, the pyridazine ring can be further substituted. For instance, metalation of the ring using strong bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or TMP-zincio reagents can create nucleophilic sites at other positions, which can then be quenched with various electrophiles. uni-muenchen.de This dual approach—modifying the C-I bond and functionalizing the ring backbone—allows for the creation of polysubstituted pyridazine scaffolds that are valuable in medicinal chemistry and materials science. uni-muenchen.denih.gov

Table 1: Examples of Functionalization Reactions on the Pyridazine Scaffold This table is illustrative and based on typical reactivity patterns of halopyridazines.

| Starting Material | Reaction Type | Reagent(s) | Resulting Functional Group |

|---|---|---|---|

| 3-Iodo-6-phenylpyridazine | Suzuki Coupling | Arylboronic acid, Pd catalyst | 3-Aryl-6-phenylpyridazine |

| 3-Iodo-6-phenylpyridazine | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 3-Alkynyl-6-phenylpyridazine |

| 3-Iodo-6-phenylpyridazine | Buchwald-Hartwig Amination | Amine, Pd catalyst | 3-Amino-6-phenylpyridazine |

| 3-Phenylpyridazine (B76906) | Directed Metalation | TMPLi, then Electrophile (E+) | Introduction of 'E' at C4 |

Construction of Complex Heterocyclic and Polycyclic Systems

Beyond simple substitution, 3-Iodo-6-phenylpyridazine is a key starting material for building more complex, fused heterocyclic and polycyclic frameworks. sci-hub.se By introducing functional groups that can participate in intramolecular cyclization reactions, chemists can construct bicyclic and polycyclic systems where the pyridazine ring is annulated with other rings.

For example, a Sonogashira coupling of 3-Iodo-6-phenylpyridazine with an appropriately substituted terminal alkyne can be followed by an intramolecular cyclization to yield fused systems like thieno[2,3-c]pyridazines or furo[2,3-c]pyridazines. uni-muenchen.de Similarly, introducing a substituent with a pendant nucleophile can lead to intramolecular aromatic substitution or condensation reactions, forming new rings. This strategy is instrumental in creating novel heterocyclic nanographenes and other complex polycyclic aromatic compounds. sci-hub.seacs.org

Table 2: Examples of Polycyclic Systems Derived from Pyridazine Intermediates

| Pyridazine Precursor | Cyclization Strategy | Resulting Fused System |

|---|---|---|

| 3-Alkynylthio-6-phenylpyridazine | Intramolecular Cyclization | Thieno[2,3-c]pyridazine |

| 3-(o-Aminophenyl)-6-phenylpyridazine | Intramolecular Condensation | Pyridazino[3,2-b]quinazoline derivative |

| 3-Hydrazinyl-4-acetyl-6-phenylpyridazine | Intramolecular Condensation | 1H-Pyrazolo[3,4-c]pyridazine derivative uni-muenchen.de |

Development of Combinatorial Libraries for Chemical Research

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. nih.govnih.gov These libraries are then screened for biological activity to identify new drug leads or chemical probes. vipergen.com

3-Iodo-6-phenylpyridazine is an excellent scaffold for the development of combinatorial libraries. Its defined structure provides a common core, while the highly reactive iodo group acts as a "handle" for diversification. Using automated or parallel synthesis techniques, the iodo-group can be reacted with a large collection of different building blocks (e.g., a library of boronic acids in a Suzuki coupling) to generate a library of 3-substituted-6-phenylpyridazines. researchgate.net The ability to perform further, regioselective functionalization on the pyridazine ring itself adds another dimension of diversity. nih.govresearchgate.net This "libraries from libraries" approach allows for the efficient exploration of vast chemical space around the pyridazine core. nih.gov

Strategic Intermediate in the Synthesis of Natural Product Analogs

Natural products are a rich source of inspiration for drug discovery, but their complex structures often make them difficult to synthesize and optimize. Therefore, chemists often synthesize analogs—structurally related but simplified or modified versions—to retain or improve biological activity while enhancing synthetic accessibility.

3-Iodo-6-phenylpyridazine serves as a strategic intermediate in the synthesis of such analogs. While direct synthesis of a specific natural product using this exact starting material is less common, its derivatives are used to construct the core heterocyclic scaffolds that mimic those found in nature. For example, related compounds like 3-iodo-6-methylpyridazine (B177825) have been utilized in the synthesis of analogs of natural products. scispace.com The reliable reactivity of the iodo group allows for the attachment of complex side chains or the construction of fused ring systems that are bioisosteres of those found in natural targets, facilitating the development of novel therapeutic agents.

Diversification of Pyridazine Derivatives through Directed Functionalization

A key challenge in the chemistry of heteroaromatics is achieving regioselectivity—the ability to introduce a functional group at a specific position on the ring. The use of 3-Iodo-6-phenylpyridazine allows for a high degree of control in the diversification of the pyridazine scaffold.

The most straightforward functionalization occurs at the 3-position via cross-coupling. However, more advanced strategies enable functionalization at other sites. Directed ortho-metalation (DoM) is one such strategy. In the case of 3-phenylpyridazine (obtainable from 3-iodo-6-phenylpyridazine via reduction), the phenyl group can direct a strong base like TMPLi to deprotonate the adjacent C4 position, which can then react with an electrophile. researchgate.net

Furthermore, the addition of a Lewis acid, such as BF₃·OEt₂, can alter the electronic properties of the pyridazine ring and direct metalation to a different position. researchgate.net By coordinating to one of the ring nitrogens, the Lewis acid can direct a TMP-base to deprotonate the C6 or C5 position, a rare example of meta-functionalization. researchgate.netresearchgate.net These sophisticated methods provide a toolbox for the selective, stepwise introduction of multiple, different functional groups onto the pyridazine core, enabling the synthesis of precisely tailored molecules. uni-muenchen.de

Integration into Advanced Materials Science and Optoelectronics

Design and Synthesis of Organic and Organometallic Polymers

The presence of a carbon-iodine bond makes 3-Iodo-6-phenylpyridazine an excellent monomer for synthesizing advanced organic and organometallic polymers through various cross-coupling reactions. The iodine atom provides a reactive handle for forming new carbon-carbon or carbon-heteroatom bonds, which is fundamental to polymerization. rsc.org Main-chain organometallic polymers, for instance, incorporate metal-ligand complexes directly into their backbones, merging the properties of organic polymers with the unique electronic, optical, and catalytic capabilities of organometallic complexes. rsc.org

Polymerization can be achieved through several established methods where an iodo-aromatic compound is a key reactant. numberanalytics.comnih.gov Techniques such as Suzuki-Miyaura, Sonogashira, and Heck coupling are particularly suitable for incorporating the phenyl-pyridazine moiety into a larger polymer chain. In these processes, the iodine atom is typically displaced and replaced with a new substituent, allowing for the step-by-step growth of a polymer. rsc.org For example, a Suzuki-Miyaura reaction could couple 3-Iodo-6-phenylpyridazine with a diboronic acid derivative, leading to a conjugated polymer featuring the phenyl-pyridazine unit. researchgate.net Similarly, reaction with a di-alkyne under Sonogashira conditions would yield a poly(metal acetylide) type structure. rsc.org The resulting polymers are of significant interest due to the inherent electronic properties of the pyridazine (B1198779) ring, which can be tailored for specific applications in electronics and materials science. liberty.edu

Table 1: Potential Polymerization Reactions Involving 3-Iodo-6-phenylpyridazine

| Polymerization Method | Co-reactant Type | Resulting Polymer Linkage | Potential Polymer Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl or Vinyl Diboronic Acid/Ester | Aryl-Aryl or Vinyl-Aryl | Conjugated Organic Polymer |

| Sonogashira Coupling | Terminal Dialkyne | Aryl-Alkyne | Organometallic or Conjugated Polymer |

| Heck Coupling | Divinyl Compound | Aryl-Vinyl | Conjugated Organic Polymer |

| Buchwald-Hartwig Amination | Diamine or Dianiline | Aryl-Nitrogen | N-containing Conjugated Polymer |

Role as Versatile Ligands for Metal Cations in Material Design

The 3-Iodo-6-phenylpyridazine molecule is not only a precursor for polymers but also a functional ligand in its own right. The pyridazine ring contains two nitrogen atoms in adjacent positions, which can act as a bidentate chelate to coordinate with a wide range of metal cations. Such coordination is fundamental in constructing supramolecular structures and functional materials. researchgate.net Pyridazine-based ligands have been successfully used to assemble complex architectures, including [2x2] grid-like metal complexes with ions like copper(I) or silver(I). researchgate.net

A key reaction highlighting its versatility is the metal-halogen exchange. researchgate.net Research has shown that 3-Iodo-6-phenylpyridazine can undergo a clean iodine-metal exchange reaction when treated with lithium tri-n-tributylmagnesate. researchgate.net This process replaces the iodine atom with a magnesiate group, creating a highly reactive organometallic intermediate. researchgate.net This intermediate can then be reacted with various electrophiles, such as benzophenone (B1666685) or aldehydes, to yield new functionalized pyridazine derivatives with high efficiency. researchgate.net This pathway opens up possibilities for creating bespoke ligands designed for specific metal ions or material properties. The ability to functionalize the pyridazine core post-coordination or pre-coordination is crucial for the rational design of materials with desired electronic, magnetic, or optical properties. mdpi.comnih.gov

Table 2: Research Findings on Metal-Halogen Exchange of 3-Iodo-6-phenylpyridazine

| Feature | Description | Reference |

|---|---|---|

| Reaction | Metal-Halogen Exchange | researchgate.net |

| Reagent | Lithium tri-n-tributylmagnesate | researchgate.net |

| Substrate | 3-Iodo-6-phenylpyridazine | researchgate.net |

| Intermediate | Pyridazinyl magnesiate | researchgate.net |

| Subsequent Reaction | Trapping with electrophiles (e.g., benzophenone, aldehydes) | researchgate.net |

| Products | Functionalized alcohols and phenylsulfanyl derivatives | researchgate.net |

Development of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic Cells (OPVs)

In the field of optoelectronics, pyridazine derivatives are gaining significant attention for their use in Organic Light-Emitting Diodes (OLEDs). liberty.eduresearchgate.net The electron-deficient nature of the pyridazine ring makes it an excellent component for electron-transporting materials (ETMs) or as an acceptor unit in thermally activated delayed fluorescence (TADF) emitters. mdpi.comfrontiersin.org While 3-Iodo-6-phenylpyridazine itself is not an end-product for OLEDs, it serves as a critical building block for synthesizing the complex molecules that are. frontiersin.org

The iodine atom allows for straightforward modification through cross-coupling reactions to attach donor moieties or other functional groups, creating the donor-acceptor (D-A) structures essential for many high-efficiency emitters. mdpi.com For instance, pyridazine-based compounds have been used as ligands in phosphorescent iridium(III) complexes, which are highly efficient emitters used in state-of-the-art OLEDs. rsc.orgrsc.org The synthesis of these complexes often involves the reaction of a chloro-bridged iridium dimer with a functionalized ligand, which can be derived from 3-Iodo-6-phenylpyridazine. researchgate.net The resulting materials have demonstrated high quantum yields and good thermal stability, leading to high-performance yellow and blue OLEDs. rsc.orgrsc.org The ability to tune the electronic properties by modifying the pyridazine core makes these materials highly promising for next-generation displays and lighting. rsc.org

Table 3: Examples of Pyridazine Derivatives in OLED Applications

| Compound Type | Role in OLED | Achieved Performance | Reference |

|---|---|---|---|

| Thieno[2,3-d]pyridazine-Iridium(III) Complexes | Yellow Phosphorescent Dopant | Max. EQE of 18.2% | rsc.org |

| Pyridazine-Phenoxazine Derivative | TADF Emitter | Max. EQE over 5.8% | mdpi.comfrontiersin.org |

| Phenyl-pyridazine Derivative | Host for Phosphorescent OLEDs | Enhanced device stability | frontiersin.org |

| Bis-terpyridine (containing pyridine (B92270) rings) | Electron Transporter | Power efficiency of 104 lm W⁻¹ | rsc.org |

Application in Fluorescent Probes and Chemical Sensors

The development of fluorescent probes for detecting specific analytes is a rapidly growing area of research. mdpi.com These probes typically consist of a fluorophore (the light-emitting part) linked to a recognition site that selectively interacts with the target molecule or ion. thno.orgsioc-journal.cn The phenyl-pyridazine core of 3-Iodo-6-phenylpyridazine can function as a stable fluorophore. The true value of this compound, however, lies in its potential for modification. frontiersin.org

The reactive iodine atom provides an ideal anchor point for introducing a variety of recognition moieties via cross-coupling chemistry. For example, a crown ether could be attached to create a sensor for alkali metal cations, or a specific chelating agent could be introduced to detect heavy metal ions like Fe³⁺ or Cu²⁺. nih.govsioc-journal.cn Upon binding of the analyte to the recognition site, the electronic structure of the entire molecule is perturbed, leading to a detectable change in the fluorescence emission, such as an increase or decrease in intensity ("turn-on" or "turn-off") or a shift in the emission wavelength (ratiometric sensing). nih.gov The donor-acceptor architecture inherent in many phenyl-pyridazine derivatives is also beneficial for creating probes that operate via an intramolecular charge transfer (ICT) mechanism, which is a common strategy for achieving high sensitivity and selectivity. mdpi.com

Exploration of Chromism and Supramolecular Assembly

The structure of 3-Iodo-6-phenylpyridazine is well-suited for exploring advanced material properties like chromism and directing supramolecular assembly. Chromism refers to the reversible change in a substance's color in response to an external stimulus, such as heat (thermochromism), pressure (mechanochromism), or solvent vapor (vapochromism).

The key to supramolecular assembly lies in the iodine atom. Iodine is known to participate in a strong, highly directional, non-covalent interaction called halogen bonding. beilstein-journals.org The iodine atom on the pyridazine ring can act as a halogen bond donor, interacting with Lewis basic sites (like the nitrogen atoms on an adjacent pyridazine molecule) to form well-defined, ordered structures in the solid state. This self-assembly process can be used to construct complex, multi-dimensional architectures from the ground up. beilstein-journals.org

While chromism has not been explicitly documented for 3-Iodo-6-phenylpyridazine itself, materials derived from it are prime candidates for such behavior. By incorporating the phenyl-pyridazine unit into larger conjugated systems or metal complexes, it is possible to create materials whose electronic and optical properties are sensitive to their environment. For example, changes in intermolecular packing, driven by mechanical force or solvent intercalation, could alter the π-π stacking of the aromatic rings, leading to a visible color change.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Catalytic Methodologies for Pyridazine (B1198779) Functionalization

The drive towards greener and more efficient chemical synthesis is a major theme in contemporary research. growingscience.comnih.govsioc-journal.cn For pyridazine derivatives, this translates into the development of novel catalytic systems that minimize waste, reduce reaction times, and utilize environmentally benign reagents.

Recent advancements have focused on transition-metal and rare earth metal-catalyzed C–H bond functionalization, offering a direct and atom-economical approach to modifying the pyridazine core. beilstein-journals.orgacs.orgnih.gov Future research will likely explore a wider range of catalysts, including earth-abundant metals, to further enhance the sustainability of these transformations. researchgate.net The use of microwave irradiation and ultrasound-assisted synthesis has already shown promise in accelerating reactions and improving yields for pyridazine synthesis, and their application to the functionalization of 3-Iodo-6-phenylpyridazine warrants further investigation. growingscience.comnih.govtandfonline.com

Moreover, the development of catalytic methods that allow for the selective functionalization of specific C-H bonds on the pyridazine ring is a significant challenge and a key area for future exploration. wiley.comnih.gov This includes the meta-selective functionalization of pyridines, a strategy that could be adapted for pyridazines. wiley.com

Exploration of Unprecedented Reactivity Modes for Iodinated Pyridazines

The iodine atom in 3-Iodo-6-phenylpyridazine serves as a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki and Stille reactions. researchgate.net However, there is significant potential to explore novel reactivity modes beyond these established methods.

Recent studies have highlighted the unique reactivity of pyridinyl radicals, generated through single-electron reduction of pyridinium (B92312) ions, which can undergo effective coupling with other radical species. nih.govacs.org Investigating the generation and reactivity of radical species derived from 3-Iodo-6-phenylpyridazine could open up new avenues for C-C and C-heteroatom bond formation.

Furthermore, the application of hypervalent iodine reagents in synthesis is a rapidly growing field. acs.org Exploring the use of 3-Iodo-6-phenylpyridazine as a precursor to hypervalent iodine species could lead to the development of novel and powerful synthetic methodologies. The inherent reactivity of the C-I bond also lends itself to exploration in areas such as photochemical and electrochemical transformations. researchgate.net

Advanced Computational Modeling for Predictive Synthesis and Materials Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the rational design of new molecules with desired properties. mdpi.comnih.govresearchgate.net

For 3-Iodo-6-phenylpyridazine, advanced computational modeling can play a crucial role in several areas:

Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be employed to predict the most likely sites for electrophilic or nucleophilic attack, guiding the development of new functionalization strategies. mountainscholar.orgnih.gov

Mechanism Elucidation: Computational studies can provide detailed insights into the mechanisms of catalytic and non-catalytic reactions involving 3-Iodo-6-phenylpyridazine, helping to optimize reaction conditions and design more efficient catalysts. rsc.org

Materials Design: By calculating properties such as frontier molecular orbital energies (HOMO/LUMO), reorganization energies, and electron affinities, computational models can predict the suitability of 3-Iodo-6-phenylpyridazine derivatives for applications in functional materials. researchgate.net This predictive power can accelerate the discovery of new materials for optoelectronics and other advanced technologies.

Expanding the Scope of Applications in Emerging Functional Materials

The unique electronic and photophysical properties of the pyridazine ring make it an attractive component for a wide range of functional materials. researchgate.netrsc.orgmdpi.com The presence of the phenyl and iodo substituents in 3-Iodo-6-phenylpyridazine provides a platform for further tuning these properties through chemical modification.

Key areas for future applications include:

Optoelectronics: Pyridazine derivatives have shown promise as components in organic light-emitting diodes (OLEDs), thermally activated delayed fluorescence (TADF) emitters, and nonlinear optical (NLO) materials. mdpi.commdpi.comliberty.edu The ability to introduce various functional groups onto the 3-Iodo-6-phenylpyridazine scaffold via cross-coupling reactions opens up a vast chemical space for the design of new materials with tailored optoelectronic properties.

Sensors: The nitrogen atoms in the pyridazine ring can act as binding sites for metal ions, making pyridazine derivatives potential candidates for chemical sensors. rsc.org

Supramolecular Chemistry: The ability of the pyridazine ring to participate in hydrogen bonding and π-π stacking interactions makes it a valuable building block for the construction of complex supramolecular architectures. rsc.orgnih.gov

Integration of Green Chemistry Principles in Pyridazine Synthesis

The principles of green chemistry are increasingly guiding synthetic strategies across all areas of chemical research. growingscience.comnih.govbohrium.com For the synthesis and functionalization of 3-Iodo-6-phenylpyridazine, this involves a multi-faceted approach.

Future research will likely focus on:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives such as water, ethanol, or ionic liquids. growingscience.comsioc-journal.cnijiras.com

Catalyst-Free and Solvent-Free Reactions: Developing synthetic methods that eliminate the need for catalysts and solvents altogether, for example, through mechanochemistry (ball-milling) or by running reactions under neat conditions. researchgate.netbohrium.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, a key principle of multicomponent reactions. bohrium.com

Bio-based Feedstocks: Exploring the use of renewable, biomass-derived starting materials for the synthesis of the pyridazine core. researchgate.net

By embracing these green chemistry principles, the synthesis of 3-Iodo-6-phenylpyridazine and its derivatives can be made more sustainable and environmentally responsible, aligning with the broader goals of modern chemical science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.